molecular formula C9H9FN2O3 B2525485 N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide CAS No. 156243-41-3

N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide

Cat. No.: B2525485
CAS No.: 156243-41-3
M. Wt: 212.18
InChI Key: JQUCULCZNWRUQW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide typically involves the nitration of 3-fluoro-2-methylphenylamine followed by acetylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The resulting nitro compound is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group can facilitate electron transfer reactions, while the fluoro group can enhance binding affinity to certain biological targets. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methyl-6-nitrophenyl)acetamide
  • N-(3-bromo-2-methyl-6-nitrophenyl)acetamide
  • N-(3-fluoro-2-methyl-4-nitrophenyl)acetamide

Uniqueness

N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide is unique due to the specific positioning of the fluoro, methyl, and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluoro group can enhance the compound’s stability and binding affinity compared to its chloro or bromo analogs .

Properties

IUPAC Name

N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c1-5-7(10)3-4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUCULCZNWRUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1NC(=O)C)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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